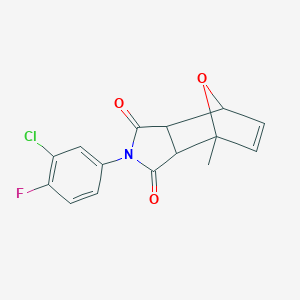![molecular formula C19H19ClN4O4S B398172 1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA](/img/structure/B398172.png)
1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA is a complex organic compound that features a benzamide core with various functional groups attached
Métodos De Preparación
The synthesis of 1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as thionyl chloride and morpholine .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamothioyl group can be hydrolyzed to yield the corresponding amine and thiol
Aplicaciones Científicas De Investigación
1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate
Mecanismo De Acción
The mechanism of action of 1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Compared to other benzamide derivatives, 1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA is unique due to its combination of functional groups. Similar compounds include:
- 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
- 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide These compounds share structural similarities but differ in their specific functional groups and resulting properties .
Propiedades
Fórmula molecular |
C19H19ClN4O4S |
|---|---|
Peso molecular |
434.9g/mol |
Nombre IUPAC |
4-chloro-N-[(2-methyl-5-morpholin-4-yl-4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19ClN4O4S/c1-12-10-17(24(26)27)16(23-6-8-28-9-7-23)11-15(12)21-19(29)22-18(25)13-2-4-14(20)5-3-13/h2-5,10-11H,6-9H2,1H3,(H2,21,22,25,29) |
Clave InChI |
NABDEIYGHUFNNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398089.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398091.png)
![2-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B398094.png)
![2-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B398096.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B398097.png)
![N-(4-fluorophenyl)-2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398100.png)
![N-(4-isopropylphenyl)-2-[2-(mesitylimino)-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B398101.png)
![4-(4-Bromo-2-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B398102.png)
![N-(4-bromophenyl)-2-{2-[(2-ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398103.png)
![2-{2-[(2-ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B398104.png)

![N-(4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B398107.png)

![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B398110.png)
